Product packaging for AB-CHMINACA metabolite M5A(Cat. No.:CAS No. 2207957-90-0)

AB-CHMINACA metabolite M5A

Cat. No.: B8056576
CAS No.: 2207957-90-0
M. Wt: 274.31 g/mol
InChI Key: XMHBGLQLPWENIV-UHFFFAOYSA-N
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Description

Contextualization of Synthetic Cannabinoids within Novel Psychoactive Substances (NPS) Research

Synthetic cannabinoids (SCs) represent the largest and most chemically diverse class of novel psychoactive substances (NPS) monitored by global health and safety organizations. nih.gov These substances were initially developed for scientific research but are now clandestinely produced and marketed as "legal" alternatives to cannabis. nih.govresearchgate.net The constant introduction of new SCs with modified chemical structures presents significant challenges for forensic and public health laboratories. nih.govojp.gov This rapid proliferation necessitates the continuous development of advanced analytical methods to detect and identify these novel compounds and their metabolic byproducts in biological samples. nih.govojp.gov

Overview of AB-CHMINACA and its Metabolic Landscape in Academic Studies

AB-CHMINACA, or N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a potent indazole-3-carboxamide synthetic cannabinoid that has been identified in forensic casework. nih.govdrugsandalcohol.ie Following consumption, AB-CHMINACA undergoes extensive metabolism in the human body, making the parent compound often undetectable in biological fluids like urine and blood. d-nb.infonih.gov

Metabolic studies, primarily using human liver microsomes (HLMs) and analysis of authentic urine and hair samples, have identified several key biotransformation pathways. nih.govnih.gov The primary metabolic reactions include:

Hydroxylation: The addition of hydroxyl (-OH) groups, particularly on the cyclohexyl ring. nih.govresearchgate.net

Amide Hydrolysis: The cleavage of the amide bond, leading to the formation of a carboxylic acid metabolite. nih.govresearchgate.net

N-Dealkylation: Removal of the alkyl group. nih.gov

Glucuronidation: Phase II conjugation of metabolites. nih.gov

In vitro studies have shown that Cytochrome P450 enzymes, especially CYP3A4, are heavily involved in the initial oxidative metabolism. nih.gov Research has identified numerous metabolites, with some of the most frequently detected in human samples being hydroxylated versions and the primary carboxylic acid metabolite resulting from amide hydrolysis (often referred to as M2). nih.govnih.govmdpi.comontosight.ai

Table 1: Key Metabolites of AB-CHMINACA Identified in Research Studies This table is interactive. You can sort and filter the data.

Metabolite Name/Code Metabolic Pathway Notes Key References
4-hydroxycyclohexylmethyl AB-CHMINACA (M1) Monohydroxylation A major metabolite identified in urine. nih.gov nih.gov
AB-CHMINACA M2 Amide Hydrolysis A primary metabolite from hydrolysis, often detected at higher concentrations than the parent drug in hair. nih.govmdpi.comontosight.ai nih.govmdpi.comontosight.ai
N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3) Amide Hydrolysis Identified and quantified in an authentic urine specimen. nih.gov nih.gov
AB-CHMINACA M4 Dihydroxylation Detected alongside the parent compound and M2 in hair samples. nih.govmdpi.com nih.govmdpi.com
Di-hydroxylated metabolites Dihydroxylation Six different di-hydroxylated metabolites were detected in in-vitro studies. nih.gov nih.gov
Mono-hydroxylated metabolites Monohydroxylation Seven different mono-hydroxylated metabolites were detected in in-vitro studies. nih.gov nih.gov

Significance of Metabolite Characterization in Forensic and Toxicological Sciences

The characterization of metabolites is of paramount importance in forensic and toxicological investigations involving synthetic cannabinoids. nih.gov Parent compounds like AB-CHMINACA are often metabolized so rapidly and extensively that they are found in very low concentrations or are entirely absent in biological samples, particularly urine. d-nb.infonih.gov Consequently, identifying and quantifying metabolites becomes the only reliable way to confirm substance use. d-nb.info

Research Rationale for In-Depth Investigation of AB-CHMINACA Metabolite M5A

This compound, chemically identified as 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid, is a potential metabolite formed through a combination of two major metabolic pathways: amide hydrolysis and hydroxylation of the cyclohexyl ring. researchgate.netsigmaaldrich.cncaymanchem.com While reference standards for M5A have been synthesized and are commercially available for research and forensic applications, its definitive identification and prevalence in authentic human samples remain largely uncharacterized. bertin-bioreagent.cominvivochem.comsapphirebioscience.com

The rationale for a focused investigation into M5A is multifaceted:

Confirmation as a Human Metabolite: Although predicted and synthesized, its presence needs to be confirmed in various biological matrices from confirmed AB-CHMINACA users.

Biomarker Utility: Determining the detection window and concentration of M5A relative to other major metabolites (like M1 and M2) is essential to evaluate its utility as a primary or secondary biomarker for confirming AB-CHMINACA intake.

Toxicological Relevance: The physiological and toxicological properties of M5A are currently unknown. caymanchem.combertin-bioreagent.com As some SC metabolites exhibit significant biological activity, characterizing M5A's pharmacology is vital for a complete toxicological assessment of AB-CHMINACA.

One study included M5A in its analytical method for hair analysis but did not detect it in the 37 authentic samples tested, which did contain the parent drug and metabolites M2 and M4. nih.govnih.gov This finding underscores the need for further research across different biological samples and populations to fully understand the metabolic fate of AB-CHMINACA and the specific role of M5A.

Table 2: Chemical and Physical Properties of this compound This table is interactive. You can sort and filter the data.

Property Value Reference
Chemical Name 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid sigmaaldrich.cncaymanchem.com
CAS Number 2207957-90-0 sigmaaldrich.cncaymanchem.com
Molecular Formula C15H18N2O3 sigmaaldrich.cncaymanchem.com
Molecular Weight 274.3 g/mol caymanchem.com
Formulation A crystalline solid caymanchem.com
Purity (as reference material) ≥98% (mixture of diastereomers) caymanchem.com
Status A potential metabolite of AB-CHMINACA intended for forensic and research applications. Physiological and toxicological properties are not known. caymanchem.combertin-bioreagent.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O3 B8056576 AB-CHMINACA metabolite M5A CAS No. 2207957-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-4,10-11,18H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHBGLQLPWENIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342337
Record name 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207957-90-0
Record name 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2207957900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4-HYDROXYCYCLOHEXYL)METHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEV54ZU2VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Biotransformation of Ab Chminaca Yielding Metabolite M5a

In Vitro Biotransformation Studies of AB-CHMINACA Forming M5A

In vitro studies, utilizing human liver microsomes (HLMs), are fundamental for predicting the metabolic fate of compounds in humans. nih.govuantwerpen.be Such studies on AB-CHMINACA have successfully identified numerous metabolites. In one key investigation, twenty-six distinct metabolites of AB-CHMINACA were detected after incubation with HLMs. nih.govresearchgate.net These included products of hydroxylation, N-dealkylation, carboxylation, and glucuronidation, demonstrating the compound's extensive metabolic breakdown. nih.govresearchgate.net

Identification of Cytochrome P450 (CYP) Enzymes Involved in M5A Formationnih.govnih.govnih.gov

The initial oxidative metabolism of AB-CHMINACA is predominantly carried out by the Cytochrome P450 (CYP) enzyme system. nih.govuantwerpen.be These enzymes are responsible for the formation of hydroxylated intermediates, which are precursors to metabolites like M5A. nih.gov Studies using a panel of seven human recombinant CYP enzymes (rCYPs) confirmed their role in producing all the hydroxylated AB-CHMINACA metabolites that were also observed in HLM experiments. nih.govuantwerpen.be

Table 1: Key Cytochrome P450 Isoforms in AB-CHMINACA Metabolism

Enzyme Role in AB-CHMINACA Metabolism Research Finding Citation
CYP3A4 Primary enzyme for hydroxylation Identified as the most active rCYP in forming hydroxylated metabolites. nih.govuantwerpen.be

| Other CYPs | General involvement | A panel of seven rCYPs produced all hydroxylated metabolites seen in HLM studies. | nih.gov |

Characterization of Phase I Metabolic Reactions Preceding M5A Formationnih.govresearchgate.netnih.gov

Phase I metabolism of AB-CHMINACA involves several key reactions that modify its chemical structure. The primary biotransformations are oxidation processes, including hydroxylation and carboxylation, which are catalyzed by CYP450 enzymes. nih.gov Predicted metabolic transformations for AB-CHMINACA include hydroxylation on the cyclohexyl ring and hydrolysis of the terminal amide group. researchgate.net Studies have identified seven mono-hydroxylated and six di-hydroxylated metabolites, alongside two carboxylated metabolites, as products of Phase I reactions. nih.govuantwerpen.be These reactions increase the polarity of the molecule, preparing it for subsequent Phase II conjugation or direct excretion.

Potential Phase II Metabolic Conjugations of M5A or its Precursorsnih.govnih.govnih.gov

Following Phase I modifications, AB-CHMINACA metabolites can undergo Phase II conjugation reactions. The major Phase II reaction observed for synthetic cannabinoids is glucuronidation. nih.gov In vitro studies have confirmed the formation of five glucuronidated metabolites of AB-CHMINACA. nih.govresearchgate.net This process involves the attachment of a glucuronic acid moiety to the Phase I metabolites, such as the hydroxylated precursors of M5A, which further increases their water solubility and facilitates their elimination from the body. nih.gov

In Vivo Metabolic Profiling of AB-CHMINACA and M5A in Preclinical Models

To complement in vitro data, in vivo studies using preclinical animal models are essential for understanding the complete metabolic trajectory of a compound. nih.gov Research on structurally similar synthetic cannabinoids has shown that metabolic pathways identified in vitro are often consistent with those observed in vivo. nih.govnih.gov For instance, the main biotransformation route for the analog APP-CHMINACA in mice involved hydrolysis and subsequent hydroxylation, confirming the relevance of these pathways in a living system. nih.govnih.govresearchgate.net

Animal Model Selection for Metabolic Trajectory Studiesresearchgate.netresearchgate.netijrpc.com

Rodents, such as mice and rats, are standard animal models for investigating drug metabolism and pharmacokinetics due to their physiological similarities to humans in these processes. ijrpc.com Specific models used in the study of synthetic cannabinoids include:

ICR-CD1 mice: This strain was selected for in vivo investigation of the metabolic profile of APP-CHMINACA, a structural analog of AB-CHMINACA. nih.govresearchgate.net

Sprague-Dawley (SD) rats: SD rats have been used to establish in vivo metabolic models for a wide range of 26 different synthetic cannabinoids. nih.govresearchgate.net

These models allow researchers to collect biological samples like blood and urine over time to identify and quantify metabolites, providing a dynamic picture of the compound's biotransformation and clearance. nih.govresearchgate.net

Table 2: Preclinical Animal Models in Synthetic Cannabinoid Metabolism Research

Animal Model Compound Studied Purpose Citation
ICR-CD1 Mice APP-CHMINACA In vivo metabolic profiling. nih.govresearchgate.net

| Sprague-Dawley Rats | 26 various synthetic cannabinoids | To establish an in vivo metabolic model and explore metabolic laws. | nih.govresearchgate.net |

Detection and Structural Elucidation of M5A in Preclinical Biological Matrices

The identification of AB-CHMINACA metabolites in biological samples is crucial for forensic and toxicological analysis. Metabolite M5A, along with other metabolites, has been successfully detected in preclinical biological matrices, particularly in hair samples from suspected synthetic cannabinoid users.

A key technique employed for the detection of M5A is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This highly sensitive and specific analytical method allows for the separation and identification of metabolites even at low concentrations. In a systematic review of analytical methods for synthetic cannabinoids, a study successfully identified AB-CHMINACA and six of its metabolites, including M5A, in hair samples using LC-MS/MS. nih.gov The samples were prepared by methanolic extraction, followed by evaporation and filtration before analysis. nih.gov

The structural elucidation of M5A has been supported by mass spectrometry data. High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of the metabolite. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural information, helping to confirm the presence of the ketone group on the cyclohexyl ring. While detailed NMR data for M5A is not widely published, the available mass spectral data from specialized databases serves as a primary tool for its structural characterization.

Comparative Metabolic Profiles of M5A Across Different Preclinical Species

Understanding the metabolic profiles of synthetic cannabinoids across different species is essential for the interpretation of preclinical toxicology studies and for extrapolating the findings to humans. While comprehensive comparative studies focusing specifically on the M5A metabolite are limited, general metabolic pathways of AB-CHMINACA have been investigated in preclinical species such as mice and rats.

Preliminary analysis of urinary metabolites in mice administered with AB-CHMINACA revealed the presence of hydroxylated metabolites, which are precursors to M5A. nih.gov In-vitro studies comparing human and mouse liver microsomes for the metabolism of a structurally related synthetic cannabinoid, APP-CHMINACA, showed a strong interspecies correlation in the phase I metabolic reactions. nih.gov This suggests that the metabolic pathways, including the formation of hydroxylated and subsequently oxidized metabolites like M5A, could be similar between humans and mice.

However, it is important to note that quantitative differences in the formation of specific metabolites can exist between species due to variations in the expression and activity of metabolic enzymes. For instance, studies on other cannabinoids have shown that the pattern of hydroxylation can vary considerably between species, reflecting the diverse nature of cytochrome P-450 mixed-function oxidases. docksci.com Therefore, while the formation of M5A is plausible in common preclinical models, its relative abundance compared to other metabolites may differ.

Further research is required to establish a detailed comparative metabolic profile of M5A in various preclinical species to better understand its species-specific formation and significance.

Elucidation of AB-CHMINACA Metabolite M5A Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by the presence of a ketone group on the cyclohexylmethyl moiety of the parent compound. The systematic name for AB-CHMINACA is N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. The formation of M5A involves the oxidation of one of the methylene (B1212753) groups on the cyclohexyl ring to a carbonyl group.

The stereochemistry of the parent molecule, AB-CHMINACA, is defined by the (S)-configuration at the chiral center in the valine amide residue. europa.eu The metabolic process of hydroxylation and subsequent oxidation to form M5A can potentially introduce new chiral centers on the cyclohexyl ring, depending on the position of the ketone group. The precise stereochemistry of M5A has not been definitively established in the available literature and would require further analysis using techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy.

The structural elucidation of M5A is primarily based on mass spectrometric data. High-resolution mass spectrometry confirms the elemental composition, and the fragmentation pattern in MS/MS spectra provides evidence for the location of the ketone functionality.

Table 1: Key Research Findings on this compound

Research Area Key Finding Analytical Technique(s) Reference(s)
Metabolic Pathway Formation through hydroxylation and subsequent oxidation of the cyclohexyl ring. In-vitro metabolism studies with human liver microsomes. nih.govoup.com
Enzymology Cytochrome P450, particularly CYP3A4, is involved in the initial hydroxylation step. Recombinant human CYP enzymes. nih.gov
Detection in Preclinical Matrices Detected in human hair samples from suspected users. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov
Structural Elucidation Structure characterized by a ketone group on the cyclohexylmethyl moiety. High-Resolution Mass Spectrometry (HRMS). -

| Comparative Metabolism | Limited direct data; general similarities in phase I metabolism observed between humans and mice for related compounds. | In-vitro and in-vivo animal models. | nih.govnih.gov |

Analytical Methodologies for the Detection and Quantification of Ab Chminaca Metabolite M5a

Sample Preparation Strategies for Biological Matrices in M5A Analysis

Effective sample preparation is a crucial step in the analytical workflow for the detection of AB-CHMINACA metabolite M5A. The primary goals are to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of sample preparation technique depends on the nature of the biological matrix (e.g., urine, blood, oral fluid), the physicochemical properties of M5A, and the subsequent analytical technique to be employed.

Optimized Liquid-Liquid Extraction (LLE) Protocols for M5A

Liquid-liquid extraction (LLE) is a widely used technique for the extraction of synthetic cannabinoids and their metabolites from biological fluids. The principle of LLE is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For acidic metabolites like AB-CHMINACA M5A, which contains a carboxylic acid group, pH adjustment of the aqueous sample is a critical parameter for optimizing extraction efficiency.

An optimized LLE protocol for acidic metabolites generally involves the following steps:

pH Adjustment: The biological sample, such as urine or plasma, is acidified to a pH at least two units below the pKa of the carboxylic acid group of M5A. This protonates the carboxylate group, rendering the metabolite more neutral and thus more soluble in organic solvents.

Solvent Selection: A water-immiscible organic solvent is chosen for the extraction. The choice of solvent is critical and depends on the polarity of the target analyte. For metabolites of synthetic cannabinoids, various solvents and mixtures have been utilized, including hexane, ethyl acetate, and combinations like 1-chlorobutane:isopropanol (70:30 v/v) or hexane:ethyl acetate (9:1 v/v) elementlabsolutions.comnih.gov. The optimal solvent will efficiently extract M5A while minimizing the co-extraction of interfering matrix components.

Extraction: The pH-adjusted sample is vigorously mixed with the organic solvent to facilitate the transfer of the analyte into the organic phase.

Phase Separation: The mixture is then centrifuged to achieve a clear separation of the aqueous and organic layers.

Evaporation and Reconstitution: The organic layer containing the analyte is carefully collected, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in a small volume of a solvent compatible with the chromatographic system.

Table 1: Example of a Generic LLE Protocol for Acidic Metabolites

StepProcedure
Sample Preparation Take 1 mL of urine or plasma.
pH Adjustment Add an appropriate volume of acid (e.g., hydrochloric acid) to adjust the pH to approximately 3-4.
Solvent Addition Add 5 mL of an organic solvent mixture (e.g., hexane:ethyl acetate, 9:1 v/v).
Extraction Vortex for 5-10 minutes.
Phase Separation Centrifuge at 3000 rpm for 10 minutes.
Collection Transfer the upper organic layer to a clean tube.
Evaporation Evaporate the solvent to dryness under nitrogen at 40°C.
Reconstitution Reconstitute the residue in 100 µL of mobile phase.

Solid-Phase Extraction (SPE) Development and Validation for M5A

Solid-phase extraction (SPE) is another powerful and widely used technique for the purification and concentration of analytes from complex matrices. SPE offers several advantages over LLE, including higher recovery, cleaner extracts, reduced solvent consumption, and the potential for automation. The development of an SPE method for this compound involves the careful selection of the sorbent, optimization of the wash and elution steps, and thorough validation of the method's performance.

Given the acidic nature of M5A, a mixed-mode or polymeric reversed-phase sorbent is often suitable. For instance, Oasis® HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly employed for the extraction of a broad range of acidic, basic, and neutral compounds from aqueous samples mdpi.comresearchgate.net.

A typical SPE protocol for an acidic metabolite like M5A would involve the following stages:

Column Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) to activate the sorbent, followed by an aqueous solution (e.g., water or a buffer) to equilibrate the sorbent to the sample's loading conditions.

Sample Loading: The pre-treated biological sample (often diluted and pH-adjusted) is passed through the conditioned cartridge. The analyte and some matrix components will be retained on the sorbent.

Washing: The cartridge is washed with one or more solvents of appropriate strength to remove interfering substances while ensuring the analyte remains bound to the sorbent. For acidic analytes on a reversed-phase sorbent, a wash with a weak organic solvent in water can be effective.

Elution: The analyte is eluted from the sorbent using a small volume of a strong organic solvent, often with the addition of a modifier (e.g., a small amount of base like ammonium hydroxide in the elution solvent) to deprotonate the carboxylic acid and facilitate its release from the sorbent.

Evaporation and Reconstitution: The eluate is collected, evaporated, and reconstituted in the initial mobile phase for analysis.

Method validation for an SPE protocol is essential to ensure its reliability and reproducibility. Key validation parameters include recovery, matrix effect, precision, and accuracy chemrxiv.org. A study on the analysis of 61 synthetic cannabinoid metabolites in urine using SPE with a phenyl-based sorbent reported recoveries ranging from 43% to 97% and limits of detection between 0.025 ng/mL and 0.5 ng/mL nih.govresearchgate.net.

Table 2: Representative SPE Validation Parameters for Synthetic Cannabinoid Metabolites

ParameterTypical Acceptance Criteria
Recovery 70-120%
Matrix Effect 80-120%
Intra-day Precision (RSD) < 15%
Inter-day Precision (RSD) < 15%
Accuracy (% Bias) ± 15%

Advanced Microextraction Techniques for M5A

In recent years, there has been a trend towards the miniaturization of sample preparation techniques, leading to the development of various microextraction methods. These techniques offer advantages such as significantly reduced solvent and sample consumption, faster extraction times, and higher enrichment factors. For the analysis of this compound, advanced microextraction techniques like dispersive liquid-liquid microextraction (DLLME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) could be applied.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample nih.govthermofisher.cnyoutube.commdpi.combu.edu. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, providing a large surface area for rapid extraction of the analyte. For an acidic metabolite like M5A, the sample pH would be adjusted to a low value before the injection of the solvent mixture. After centrifugation, the small volume of the sedimented extraction solvent is collected for analysis. The key parameters to optimize in DLLME include the type and volume of the extraction and disperser solvents, sample pH, and extraction time thermofisher.cnyoutube.com.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food matrices, the QuEChERS approach has been adapted for the extraction of drugs from biological samples researchgate.netscielo.org.zanih.gov. A modified QuEChERS method has been successfully used for the extraction of AB-CHMINACA metabolites from urine scielo.org.za. The procedure typically involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a "salting-out" step where salts are added to induce phase separation. A subsequent dispersive SPE (d-SPE) step is then performed by adding a small amount of sorbent to the organic extract to remove interfering matrix components scielo.org.zanih.gov. For acidic analytes, the choice of d-SPE sorbent is crucial to avoid loss of the target compound.

Advanced Chromatographic Separation Techniques for M5A

Following sample preparation, the extract is analyzed using a chromatographic technique coupled to a mass spectrometer for the separation, identification, and quantification of this compound. Both gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development for M5A

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of a wide range of compounds. However, for polar and non-volatile compounds like the carboxylated metabolite M5A, derivatization is typically required to increase their volatility and thermal stability for GC analysis future4200.comcannabissciencetech.com.

Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids youtube.com. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, thereby increasing the volatility of the metabolite youtube.comnih.govnih.gov. The derivatization reaction conditions, including the reagent, solvent, temperature, and time, need to be optimized to ensure complete derivatization and avoid the formation of by-products.

A typical derivatization protocol for an acidic metabolite would involve:

Evaporation of the sample extract to complete dryness.

Addition of the derivatizing agent (e.g., MSTFA) and a catalyst if necessary.

Incubation at an elevated temperature (e.g., 60-80°C) for a specific time to allow the reaction to complete.

Direct injection of the derivatized sample into the GC-MS system.

GC-MS/MS Analysis: A tandem mass spectrometer (MS/MS) is often used to enhance selectivity and sensitivity. In MS/MS, a specific precursor ion of the derivatized M5A is selected in the first quadrupole, fragmented in a collision cell, and then specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) mode significantly reduces background noise and improves the limit of detection. The development of a GC-MS/MS method would involve optimizing the chromatographic conditions (e.g., column type, temperature program) and the MS/MS parameters (e.g., precursor and product ions, collision energy).

Table 3: General GC-MS Parameters for Derivatized Metabolites

ParameterTypical Setting
GC Column HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) researchgate.net
Injection Mode Splitless
Oven Program Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C).
Ionization Mode Electron Ionization (EI)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for M5A Identification

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly with instruments like quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometers, is a powerful technique for the identification and confirmation of drug metabolites, including those of synthetic cannabinoids nih.govnih.govnih.govresearchgate.net. LC-HRMS does not typically require derivatization for polar metabolites like M5A, which simplifies sample preparation.

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used for the separation of synthetic cannabinoid metabolites. A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution program is typically used to achieve good separation of the various metabolites and matrix components.

High-Resolution Mass Spectrometry: HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of an ion. This is extremely valuable for the identification of unknown metabolites. In the case of M5A, the accurate mass of its protonated or deprotonated molecule can be used to propose its elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed on the HRMS instrument to obtain fragmentation patterns. The fragmentation of the M5A precursor ion provides structural information that can be used to confirm its identity. For carboxylated metabolites of indazole-based synthetic cannabinoids, characteristic fragmentation pathways often involve cleavages of the side chains and the indazole core structure. Studies on the metabolism of AB-CHMINACA have identified several carboxylated metabolites, and their fragmentation patterns can serve as a reference for the identification of M5A nih.gov.

Method Validation: For quantitative applications, an LC-HRMS method must be thoroughly validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects scielo.org.zafuture4200.commdpi.comresearchgate.netkingston.ac.uk. A validated LC-HRMS method for the quantification of various cannabinoids and their metabolites in human plasma reported an LLOQ of 0.2 ng/mL and good linearity over the range of 0.2 to 100.0 ng/mL future4200.com.

Table 4: Representative LC-HRMS Parameters for Metabolite Identification

ParameterTypical Setting
LC Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Ionization Mode Electrospray Ionization (ESI), positive or negative
Mass Analyzer Quadrupole Time-of-Flight (QTOF) or Orbitrap
Acquisition Mode Full scan with accurate mass measurement and data-dependent MS/MS

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for M5A Quantification

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or UHPLC-MS/MS) stands as a primary analytical technique for the quantification of AB-CHMINACA metabolites, including M5A, in biological matrices. nih.govresearchgate.net This methodology is favored for its high sensitivity, selectivity, and speed, which are crucial for detecting the typically low concentrations of metabolites found in forensic and clinical samples. nih.govnih.gov

The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes an enzymatic hydrolysis step, frequently using β-glucuronidase, to cleave conjugated metabolites, followed by an extraction procedure such as solid-phase extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to isolate the analytes and reduce matrix interference. nih.govresearchgate.net

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution. The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile or methanol, both containing an additive such as formic acid to facilitate the protonation of the analyte molecules for positive ion mode mass spectrometry. nih.gov The high pressure capabilities of UPLC systems allow for the use of smaller particle-sized columns, leading to sharper peaks, better resolution, and shorter run times compared to traditional HPLC.

For detection, a tandem mass spectrometer, often a triple quadrupole (QqQ) or a high-resolution instrument like a Quadrupole Time-of-Flight (QTOF), is used. nih.gov Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode on a QqQ instrument, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. researchgate.net High-resolution mass spectrometry (HRMS) instruments like QTOF can also be used for quantification and offer the added benefit of providing accurate mass data, which aids in the confirmation of the analyte's identity. nih.gov

The table below summarizes typical parameters for a UPLC-MS/MS method applicable to the analysis of AB-CHMINACA metabolites.

ParameterDescription
Chromatography System UPLC / UHPLC
Column Reversed-phase C18 (e.g., 1.7-2.1 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Elution Gradient
Injection Volume 1-10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification; Full Scan / Product Ion Scan for identification

Chiral Chromatography for Stereoisomeric Analysis of M5A

AB-CHMINACA possesses a chiral center in its L-valinamide moiety, meaning it exists as (S) and (R)-enantiomers. Metabolic processes are often stereospecific, making the stereoisomeric analysis of its metabolites, including M5A, crucial for a comprehensive understanding of its pharmacology and toxicology. Chiral chromatography is the definitive method for separating and analyzing these stereoisomers. frontiersin.orglincoln.ac.uk

The parent compound, AB-CHMINACA, is typically synthesized to produce the (S)-enantiomer, which is more potent at the cannabinoid receptors. frontiersin.org Chiral analysis of seized materials has confirmed the predominance of the (S)-enantiomer, often in purities ranging from 93.6% to 99.3%. frontiersin.org While M5A is formed by the cleavage of the amide bond and subsequent oxidation, the chirality of the cyclohexyl ring's hydroxyl group introduces diastereomers. Chiral chromatography can resolve these different stereoisomeric forms.

Direct enantioseparation is achieved using Chiral Stationary Phases (CSPs). For synthetic cannabinoids with terminal amide moieties like AB-CHMINACA, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective. frontiersin.orglincoln.ac.uk Specifically, a Lux® i-Cellulose-5 column, which contains cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector, has been successfully used for the enantioresolution of AB-CHMINACA under reversed-phase (RP) conditions. lincoln.ac.uk Another class of CSPs, the Pirkle-type phases like (R,R)-Whelk-O® 1, have also been employed for analyzing synthetic cannabinoids. lincoln.ac.uknih.gov

The use of reversed-phase conditions, employing aqueous-organic mobile phases, is advantageous as it enhances compatibility with mass spectrometric detection, allowing for chiral LC-MS/MS analysis. lincoln.ac.uk This combination enables the separation of stereoisomers and their subsequent sensitive and selective detection and quantification. The ability to differentiate between stereoisomers is vital for forensic investigations, as it can provide insights into the synthesis routes of the parent drug. lincoln.ac.uk

Mass Spectrometric Characterization of this compound

Accurate Mass Measurement and Elemental Composition Determination of M5A

Accurate mass measurement, typically performed using high-resolution mass spectrometry (HRMS) such as Quadrupole Time-of-Flight (QTOF-MS), is essential for the unambiguous identification of novel metabolites like M5A. nih.gov This technique measures the mass-to-charge ratio (m/z) of an ion with high precision (typically to within 5 ppm), which allows for the determination of its elemental composition.

For this compound, the formal chemical name is 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid. caymanchem.com Based on this structure, the neutral molecular formula is C15H18N2O3. caymanchem.com In positive mode electrospray ionization, the molecule will typically be observed as the protonated molecule, [M+H]+. The high accuracy of HRMS allows analysts to distinguish between compounds that may have the same nominal mass but different elemental formulas, thereby increasing confidence in the identification. nih.gov

The table below details the key mass spectrometric properties of M5A.

PropertyValueSource
Formal Name 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid caymanchem.com
Molecular Formula C15H18N2O3 caymanchem.com
Monoisotopic Mass 274.1317 g/mol Calculated
Average Mass 274.3 g/mol caymanchem.com
Protonated Molecule [M+H]+ 275.1390 m/zCalculated

Fragmentation Pathways and Diagnostic Ions for M5A Identification

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns for metabolite identification. By isolating the precursor ion (e.g., the protonated molecule of M5A at m/z 275.1) and subjecting it to collision-induced dissociation (CID), a unique product ion spectrum is produced. nih.gov This spectrum serves as a structural fingerprint for the molecule.

The fragmentation of M5A, 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid, can be predicted based on its chemical structure and general fragmentation rules for related compounds. Key fragmentation pathways would likely include:

Loss of Water (H₂O): The presence of a carboxylic acid group and a hydroxyl group makes the neutral loss of water a highly probable fragmentation pathway.

Loss of Carbon Monoxide (CO) or Carbon Dioxide (CO₂): The carboxylic acid moiety can readily lose CO or CO₂.

Cleavage of the Cyclohexylmethyl Group: The bond between the indazole nitrogen and the cyclohexylmethyl group can cleave, leading to ions representing the indazole-3-carboxylic acid core or the cyclohexylmethyl cation.

Ring-Opening and Fragmentation of the Cyclohexyl Ring: The saturated cyclohexyl ring can undergo fragmentation, often initiated by the loss of water from the hydroxyl group.

In a typical analysis, specific and abundant product ions are chosen as "diagnostic ions" or "qualifiers" for use in MRM assays to confirm the identity of the compound alongside the primary "quantifier" transition. researchgate.net For a definitive identification using HRMS data, a comparison of the acquired CID spectrum against a library spectrum of a reference standard is performed, with a high match score indicating a positive identification. nih.gov

Isotope Labeling Strategies for M5A Metabolic Fate Studies

Stable isotope labeling is a powerful technique used in metabolomics to trace the metabolic fate of a drug and to aid in metabolite identification and quantification. nih.gov In the context of AB-CHMINACA, a stable isotope-labeled version of the parent drug (e.g., containing deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)) would be used.

The strategy involves introducing the labeled AB-CHMINACA into an in vitro metabolic system, such as human liver microsomes (HLMs), or administering it in animal studies. nih.gov The mass spectrometer is then used to detect metabolites by searching for the characteristic mass shift and isotopic pattern imparted by the label. For example, if AB-CHMINACA-d4 (labeled with four deuterium atoms) is used, its metabolites, including M5A, will be 4 Daltons heavier than their unlabeled counterparts.

This approach offers several key advantages:

Unambiguous Metabolite Detection: The unique isotopic signature of the labeled compound allows its metabolites to be easily distinguished from endogenous matrix components, reducing background noise and false positives.

Metabolic Pathway Elucidation: It helps to confirm that a detected metabolite originates from the administered drug, clarifying metabolic pathways.

Quantification: A stable isotope-labeled analog of a metabolite is the ideal internal standard for quantitative assays, as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results. nih.gov

While specific isotope labeling studies detailing the formation of M5A are not widely published, the established methodologies are directly applicable and represent a gold standard for such metabolic investigations. nih.gov

Method Validation and Quality Assurance for M5A Analytical Assays

To ensure that analytical methods for M5A are reliable, accurate, and fit for purpose, especially in a forensic toxicology context, they must undergo rigorous validation. nih.govkingston.ac.uk Method validation is performed according to guidelines from organizations such as the German Society of Toxicological and Forensic Chemistry (GTFCh) or the Scientific Working Group for Forensic Toxicology (SWGTOX). kingston.ac.ukunipd.it

The key parameters evaluated during method validation for an M5A assay are summarized in the table below.

Validation ParameterDescription
Selectivity / Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other drugs, metabolites, or endogenous matrix components. Assessed by analyzing multiple blank matrix samples. nih.govunipd.it
Linearity and Range The concentration range over which the instrument response is directly proportional to the analyte concentration. Determined by analyzing a series of calibrators. nih.govresearchgate.net
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, with a stated confidence level. unipd.itresearchgate.net
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. unipd.itresearchgate.net
Accuracy (Bias) The closeness of the mean test results to the true value. Assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent deviation. nih.govnih.gov
Precision The closeness of agreement between a series of measurements. Evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov
Recovery The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. nih.govnih.gov
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a pure solvent. nih.govnih.gov
Stability The chemical stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

Quality assurance (QA) involves the routine implementation of procedures to ensure the ongoing reliability of the analytical results. This includes the regular analysis of quality control (QC) samples, participation in proficiency testing schemes, proper instrument maintenance, and thorough documentation.

Assessment of Linearity, Sensitivity, and Limit of Detection/Quantification for M5A

The validation of an analytical method establishes its performance characteristics. For the quantitative analysis of AB-CHMINACA and its six metabolites, including M5A, in hair samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated. nih.gov

Linearity: The linearity of an assay demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For a group of six AB-CHMINACA metabolites, including M5A, good linearity was reported with a coefficient of determination (r²) greater than 0.99. The specific linear range depended on the analyte but was generally established between 5-1000 pg/mg or 10-1000 pg/mg. nih.gov

Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ): Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. The limits of detection and quantification are key metrics of this sensitivity. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. In a validated method for M5A and other metabolites in hair, the LOD and LOQ were found to be within specific ranges. nih.gov

Table 1: Linearity, LOD, and LOQ for AB-CHMINACA Metabolites (including M5A) in Hair

Parameter Value
Linear Range 5-1000 pg/mg or 10-1000 pg/mg
Limit of Detection (LOD) 0.5 - 10 pg/mg
Limit of Quantification (LOQ) 2 - 50 pg/mg

Note: The data represents the range for a group of six AB-CHMINACA metabolites, including M5A, as reported in the validation study. nih.gov

Inter-day and Intra-day Precision and Accuracy for M5A Assays

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean of a set of results to the actual value. Both are critical for a reliable quantitative method.

Intra-day precision (or within-run precision) measures the precision of the assay over a short period (e.g., a single day).

Inter-day precision (or between-run precision) measures the precision over a longer period (e.g., on different days).

For the LC-MS/MS method validated for the detection of AB-CHMINACA and its six metabolites in hair, both intra- and inter-assay precision and accuracy were evaluated. nih.gov The results indicated good reproducibility and accuracy of the method.

Table 2: Precision and Accuracy for AB-CHMINACA Metabolite Assays in Hair

Parameter Result
Intra-day Precision < 15%
Inter-day Precision < 15%
Intra-day Accuracy < 15%
Inter-day Accuracy < 15%

Note: The data represents the values for a group of six AB-CHMINACA metabolites, including M5A, as reported in the validation study. nih.gov

Pharmacological Characterization and Receptor Interactions of Ab Chminaca Metabolite M5a

In Vitro Receptor Binding Affinity Profiling of M5A

Detailed in vitro receptor binding affinity studies are crucial for understanding the potential pharmacological activity of a compound. For AB-CHMINACA metabolite M5A, specific quantitative data on its binding efficacy at various receptors are not extensively documented in peer-reviewed literature.

Quantitative binding affinity data, such as the inhibition constant (Kᵢ), for this compound at the cannabinoid type 1 (CB1) receptor have not been published. Therefore, no data table can be generated for its specific binding efficacy.

Similar to the CB1 receptor, specific binding affinity values for this compound at the cannabinoid type 2 (CB2) receptor are not available in the scientific literature.

The parent compound AB-CHMINACA demonstrates high affinity for the CB2 receptor, with a reported Kᵢ of 0.45 nM. ecddrepository.org While AB-CHMINACA and similar synthetic cannabinoids often show greater binding affinity for the CB2 receptor compared to the CB1 receptor, they may exhibit reduced efficacy in functional assays. ecddrepository.orgnih.gov General studies on synthetic cannabinoid metabolites confirm that they can remain active at CB2 receptors, but specific data for M5A is lacking. scispace.com

There is currently no published research investigating the binding affinity of this compound for other relevant neurotransmitter receptors, such as opioid or serotonin receptors. Cross-reactivity studies are essential to fully profile the selectivity and potential off-target effects of a compound, but this work has not been reported for M5A.

In Vitro Functional Activity Assays for this compound

Functional assays are necessary to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. Such data for this compound is not currently available.

Specific data on the ability of this compound to activate G-protein coupled receptors (GPCRs), such as CB1 and CB2, is not present in the current literature. Consequently, key metrics like EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values for M5A are unknown.

The parent compound, AB-CHMINACA, is characterized as a full agonist at the CB1 receptor in [³⁵S]GTPγS binding assays, which measure G-protein activation. nih.govresearchgate.netnih.gov It has been shown to exhibit even higher efficacy than many other known full agonists. nih.govnih.gov Studies on the metabolites of other synthetic cannabinoids, such as AB-PINACA, have shown that they can retain full agonist activity at CB1 receptors. frontiersin.org While it is plausible that M5A could retain some agonist activity, this has not been experimentally verified.

No studies have been published that specifically measure the effect of this compound on the modulation of cyclic AMP (cAMP) levels. Cannabinoid CB1 receptors are typically Gαi/o-coupled, and their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP accumulation.

Research on the parent compound AB-CHMINACA has shown that it can modulate cAMP signaling pathways. mq.edu.au However, without direct experimental evidence, the effect of metabolite M5A on cAMP accumulation remains speculative.

Receptor Internalization and Desensitization Induced by M5A

Specific studies detailing receptor internalization and desensitization induced by this compound have not been identified. However, these are common cellular responses to potent G protein-coupled receptor (GPCR) agonists, including high-efficacy synthetic cannabinoids.

Chronic exposure to potent cannabinoid receptor agonists typically leads to two adaptive cellular processes:

Receptor Desensitization : A rapid loss of receptor responsiveness upon prolonged or repeated agonist exposure.

Receptor Down-regulation : A decrease in the total number of receptors present on the cell surface.

For instance, studies on the metabolites of another synthetic cannabinoid, 5F-MDMB-PINACA, have shown that chronic administration can result in CB1 receptor down-regulation. nih.gov However, in that same study, only the parent compound, and not its metabolites, produced significant receptor desensitization. nih.gov This highlights that even among active metabolites, the capacity to induce these cellular adaptations can vary. Without specific experimental data, it is unknown whether M5A induces internalization and desensitization of cannabinoid receptors.

Agonist, Antagonist, or Inverse Agonist Properties of M5A at Cannabinoid Receptors

The specific activity profile of M5A at cannabinoid receptors—whether it acts as an agonist, antagonist, or inverse agonist—has not been definitively characterized in the scientific literature. However, studies on the metabolism of synthetic cannabinoids often find that metabolites can retain biological activity. Research on various AB-CHMINACA metabolites has shown they can retain activity at cannabinoid receptors, with activation detected at subnanomolar concentrations. nih.gov

The parent compound, AB-CHMINACA, is a potent and high-efficacy agonist at the CB1 receptor. nih.govekb.egecddrepository.org It is plausible that M5A, which retains the core indazole structure, could also have agonist properties. The structural change from an amide in AB-CHMINACA to a carboxylic acid in M5A would significantly alter its chemical properties, likely impacting its affinity and efficacy at CB1 and CB2 receptors. For comparison, an ester hydrolysis metabolite of 5F-MDMB-PINACA was found to be a high-efficacy agonist at CB1 receptors, though it possessed a lower affinity than the parent compound. nih.gov Without direct experimental evidence from receptor binding or functional assays, the classification of M5A's activity remains speculative.

Structure-Activity Relationship (SAR) Studies Involving this compound

Direct structure-activity relationship (SAR) studies involving this compound are not available in the current body of scientific research. SAR studies are crucial for understanding how a compound's chemical structure relates to its biological activity.

Influence of M5A Structural Modifications on Cannabinoid Receptor Activity

There is no available research on the effects of structurally modifying M5A on cannabinoid receptor activity. However, SAR studies on other synthetic cannabinoids demonstrate that even minor structural alterations can dramatically impact efficacy and potency. nih.govfigshare.com For example, the addition of a single methyl group to the head moiety of one synthetic cannabinoid was shown to cause a large increase in both efficacy and potency at the CB1 receptor. nih.govfigshare.comresearchgate.net Given that M5A features a carboxylic acid group where the parent compound has an amide-linked valine moiety, its receptor interaction profile is expected to be substantially different from that of AB-CHMINACA. Further research would be needed to explore how modifications to the cyclohexyl ring or the indazole core of M5A would influence its pharmacological activity.

Comparative Pharmacological Activity of M5A versus Parent AB-CHMINACA and Other Metabolites

A direct comparative pharmacological analysis of M5A against its parent compound, AB-CHMINACA, and other metabolites is not documented in the literature. AB-CHMINACA itself is a highly potent synthetic cannabinoid, demonstrating significantly greater potency and efficacy than Δ⁹-THC, the primary psychoactive component of cannabis. nih.gov

Studies comparing other synthetic cannabinoids to their metabolites have yielded varied results. For example, hydroxylated metabolites of the synthetic cannabinoid AB-PINACA were found to retain nanomolar affinity for the CB1 receptor, although their affinity was reduced compared to the parent compound. frontiersin.org Conversely, one of these metabolites showed higher efficacy than the parent AB-PINACA in certain functional assays. frontiersin.org This demonstrates that metabolites can have complex pharmacological profiles that are not always predictable from the parent compound's activity.

Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki) and Efficacies (Emax) of Selected Cannabinoids

Note: Data for this compound is not available. This table is for comparative context only.

CompoundCB1 Ki (nM)CB1 Emax (%)CB2 Ki (nM)
AB-CHMINACA 0.781790.45
AB-PINACA 2.891580.88
Δ⁹-THC 40.75436.4

Source: Adapted from Wiley, J. L., et al. (2015). Data represents mean values. nih.gov

Computational Modeling and Predictive Approaches for M5A Receptor Interactions

Specific computational modeling and predictive studies for the interaction of this compound with cannabinoid receptors have not been published. Computational methods like molecular docking and molecular dynamics simulations are powerful tools for predicting how a ligand might bind to a receptor and for understanding the molecular basis of its activity. sydney.edu.aunih.govmdpi.comnih.gov These models can simulate the interactions between a cannabinoid and the receptor's binding pocket, providing insights into the structural determinants of affinity and efficacy. mdpi.comnih.gov

For other synthetic cannabinoids, computational studies have helped to identify critical structural features that contribute to high efficacy. nih.govfigshare.com Such an approach for M5A could predict its binding mode and affinity for CB1 and CB2 receptors, helping to explain how the conversion of the amide group in AB-CHMINACA to a carboxylic acid in M5A alters receptor interaction. However, without experimental data to validate these computational models, any findings would remain predictive.

Forensic and Toxicological Applications of Ab Chminaca Metabolite M5a in Exposure Assessment

AB-CHMINACA Metabolite M5A as a Specific Biomarker of Exposure

AB-CHMINACA undergoes complex metabolic processes primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov In vitro studies using human liver microsomes have identified numerous metabolites, including products of hydroxylation, carboxylation, and glucuronidation. nih.gov this compound, chemically known as 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid, is a potential metabolite formed during this process. bertin-bioreagent.com

The utility of M5A as a biomarker stems from the inherent limitations of detecting the parent compound. AB-CHMINACA is metabolized so rapidly that the parent drug may not be found in postmortem human blood samples, or its concentration may be exceedingly low. nih.gov Therefore, detecting its metabolites is crucial for confirming consumption. nih.gov The presence of M5A in a biological sample, such as urine, serves as a specific indicator that the body has processed AB-CHMINACA. nih.gov While multiple metabolites are formed, the identification of specific ones like M5A is essential for building a comprehensive analytical profile to reliably confirm intake in forensic and clinical settings. nih.govmdpi.com

Interpretation of M5A Detection in Biological Specimens for Forensic Purposes

The detection of this compound in biological specimens is a definitive confirmation of exposure to the parent compound. In forensic toxicology, this finding is critical for cases related to drug-facilitated crimes, driving under the influence of drugs (DUID), and post-mortem investigations. drugsandalcohol.ie

Urine is a common matrix for detecting M5A because metabolites are often excreted through the kidneys over an extended period, providing a longer detection window compared to the parent drug in blood. nih.govdrugsandalcohol.ie Studies have confirmed that metabolites identified in in-vitro experiments are also present in the urine of users. nih.gov However, interpreting the toxicological significance of the concentration of M5A can be complex. It is often difficult to establish a direct correlation between the concentration of a single metabolite and the degree of physiological or psychological impairment. drugsandalcohol.ie This is partly because users frequently consume multiple substances, and individual metabolic rates can vary significantly. drugsandalcohol.ie

In blood samples, the detection of metabolites like M5A is equally important, especially when the parent AB-CHMINACA is below the limit of quantification. nih.gov The primary forensic interpretation of finding M5A is not necessarily to determine the level of impairment, but to unequivocally establish that AB-CHMINACA was consumed by the individual. drugsandalcohol.ie

Table 1: Interpretation of M5A Detection in Forensic Casework

Biological SpecimenPrimary InterpretationConsiderations
Urine Confirms past exposure to AB-CHMINACA.Longer detection window; difficult to correlate concentration with impairment. nih.govdrugsandalcohol.ie
Blood Confirms recent exposure, especially if the parent compound is absent.Shorter detection window for many metabolites compared to urine. nih.gov
Hair Can indicate chronic or past use (though other metabolites are more commonly cited).Potential for external contamination must be ruled out. mdpi.comdrugsandalcohol.ie

Development of Targeted Screening Methods for M5A in Forensic Toxicology

The chemical diversity and low concentrations of synthetic cannabinoid metabolites necessitate the use of highly sensitive and specific analytical techniques. mdpi.com The gold standard for the detection and quantification of this compound in forensic toxicology is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). drugsandalcohol.ienih.gov

The development of a targeted screening method involves several key steps:

Acquisition of Reference Standards : Certified reference material for M5A is required to confirm the identity of the analyte in a sample by comparing its chromatographic retention time and mass spectral data. bertin-bioreagent.com

Method Validation : The analytical method must be thoroughly validated to ensure its accuracy, precision, sensitivity, and specificity for the intended biological matrix (e.g., blood, urine). nih.gov This includes establishing parameters like the limit of detection (LOD) and the lower limit of quantification (LLOQ).

Sample Preparation : Biological samples require preparation to remove interfering substances from the matrix. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed before analysis. nih.gov

High-resolution mass spectrometry (HRMS) is also increasingly used, as it allows for non-targeted screening and retrospective data analysis, which is particularly useful given the continuous emergence of new synthetic cannabinoids and their metabolites. nih.govojp.gov

Table 2: Analytical Methods for M5A Detection

TechniquePrincipleAdvantages in M5A Screening
LC-MS/MS Separates compounds by liquid chromatography and identifies them by their specific mass-to-charge ratio and fragmentation patterns.High sensitivity and specificity; considered the gold standard for targeted quantification. drugsandalcohol.ienih.gov
HRMS (e.g., LC-QTOF-MS) Measures mass with very high accuracy, allowing for the identification of unknown compounds based on their elemental composition.Enables non-targeted screening and retrospective analysis of data for newly identified metabolites. nih.govojp.gov

Post-mortem Forensic Analysis Considerations for M5A Detection and Stability

In post-mortem investigations, toxicological analysis is crucial for determining the cause and manner of death. The analysis of synthetic cannabinoids like AB-CHMINACA is complicated by several factors, including the potential for post-mortem drug redistribution and the inherent instability of the parent compounds. researchgate.net

AB-CHMINACA is a lipophilic (fat-soluble) compound, meaning it can accumulate in fatty tissues like adipose tissue. researchgate.net After death, the drug can redistribute from these tissues back into the bloodstream, leading to changes in blood concentrations that may not reflect the levels at the time of death. Furthermore, the parent compound may be unstable in post-mortem specimens, especially if storage conditions are not optimal. ojp.gov

These challenges underscore the importance of analyzing for metabolites like M5A in post-mortem cases. Metabolites are generally more polar (water-soluble) than their parent compounds and may be less prone to significant post-mortem redistribution. Their detection in central fluids like heart blood or in urine can provide crucial evidence of ante-mortem drug ingestion, even when the parent AB-CHMINACA is no longer detectable or quantifiable in femoral blood. researchgate.net Therefore, the inclusion of stable metabolites such as M5A in post-mortem toxicology panels is essential for a thorough investigation into deaths suspected of involving synthetic cannabinoids.

Emerging Research Directions and Advanced Methodologies for Ab Chminaca Metabolite M5a

Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive M5A Profiling

The application of "omics" technologies, particularly metabolomics and proteomics, offers a powerful approach for the comprehensive profiling of synthetic cannabinoid metabolites like M5A. These high-throughput analytical techniques enable a holistic view of the metabolic fate of a parent compound and its impact on biological systems.

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is instrumental in identifying and quantifying the full spectrum of metabolites produced from a parent drug. In the context of AB-CHMINACA, in vitro studies using human liver microsomes have been pivotal in elucidating its metabolic pathways, leading to the identification of numerous metabolites, including M5A. nih.gov Advanced analytical platforms, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are central to these investigations, allowing for the detection and structural characterization of metabolites in complex biological matrices. nih.gov While comprehensive metabolomic studies specifically targeting M5A are still emerging, the foundational work on AB-CHMINACA metabolism provides a roadmap for such focused investigations.

Proteomics, the large-scale study of proteins, can provide insights into the biological response to AB-CHMINACA and its metabolites. By examining changes in protein expression and post-translational modifications in response to M5A exposure, researchers can identify potential biomarkers of effect and toxicity. This can help in understanding the molecular mechanisms underlying the pharmacological and toxicological actions of this specific metabolite. Although direct proteomics studies on M5A are not yet widely published, this remains a promising avenue for future research to unravel its biological impact.

Table 1: Application of Omics Technologies for M5A Profiling

Omics TechnologyApplication for M5A ProfilingPotential Insights
Metabolomics Identification and quantification of M5A in various biological matrices (e.g., urine, blood, hair).Elucidation of M5A's metabolic stability, formation pathways, and potential for bioaccumulation.
Comparison of M5A levels with other AB-CHMINACA metabolites.Identification of major and minor metabolic pathways and selection of optimal biomarkers for AB-CHMINACA intake.
Proteomics Analysis of protein expression changes in cells or tissues exposed to M5A.Identification of protein targets and pathways affected by M5A, providing insights into its mechanism of action and toxicity.
Discovery of potential biomarkers of M5A exposure and effect.Development of diagnostic tools to assess the physiological impact of AB-CHMINACA use.

Development of Novel Biosensors and Immunoassays for M5A Detection

The rapid and sensitive detection of synthetic cannabinoid metabolites is crucial for clinical toxicology and forensic investigations. While chromatographic techniques are the gold standard, there is a growing interest in developing novel biosensors and immunoassays for rapid and on-site screening of metabolites like M5A.

Immunoassays, which utilize the specific binding between an antibody and an antigen, offer a well-established platform for drug screening. However, the development of antibodies that can specifically recognize M5A without significant cross-reactivity with the parent compound or other metabolites presents a significant challenge. The structural similarities among the various AB-CHMINACA metabolites necessitate highly specific antibodies for accurate detection. A systematic review of analytical methods for AB-CHMINACA and its metabolites highlighted the use of immunoassays, although specific assays for M5A were not detailed. nih.gov

Biosensors represent a promising frontier for the detection of M5A. These devices combine a biological recognition element with a transducer to generate a measurable signal upon binding to the target analyte. Electrochemical biosensors, for instance, could be designed with enzymes or antibodies that interact with M5A, leading to a change in electrical current or potential. Research in this area is still in its early stages for specific synthetic cannabinoid metabolites, but the potential for portable and real-time detection makes it a vibrant field of investigation.

Table 2: Emerging Detection Methodologies for M5A

Detection MethodPrincipleAdvantagesChallenges
Immunoassays Specific antibody-antigen binding.High throughput, cost-effective for screening.Development of highly specific antibodies for M5A, potential for cross-reactivity.
Biosensors Biological recognition element coupled with a transducer.Potential for rapid, on-site, and real-time detection.Ensuring selectivity and sensitivity for M5A in complex matrices, sensor stability.

Computational Toxicology and Predictive Metabolism Modeling for M5A

Computational toxicology and in silico metabolism prediction are becoming indispensable tools in the study of novel psychoactive substances. rsc.org These approaches can predict the metabolic fate of a compound and assess its potential toxicity before it is even synthesized or encountered in forensic casework.

Predictive metabolism models use algorithms to identify the likely sites of metabolic modification on a parent molecule. nih.gov For AB-CHMINACA, such models can predict the formation of various metabolites, including hydroxylated and carboxylated species like M5A, by considering the reactivity of different parts of the molecule with metabolic enzymes, primarily cytochrome P450 (CYP) isoenzymes. nih.govresearchgate.net These predictions can guide the targeted search for metabolites in biological samples and aid in the interpretation of mass spectrometry data.

Computational toxicology, or in silico toxicology, utilizes computational models to predict the toxicological properties of chemicals. fiveable.me By analyzing the chemical structure of M5A, these models can estimate its potential to interact with biological targets and cause adverse effects. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the structural features of synthetic cannabinoids and their metabolites with their toxicological profiles. fiveable.me While specific computational toxicology studies on M5A are limited, the broader application of these methods to synthetic cannabinoids is an active area of research. researchgate.net

Table 3: Computational Approaches in M5A Research

Computational ApproachApplication for M5AKey Benefits
Predictive Metabolism Modeling Predicting the formation of M5A from AB-CHMINACA.Guides analytical method development and metabolite identification.
Identifying the specific metabolic enzymes involved in M5A formation.Provides insights into potential drug-drug interactions and individual variability in metabolism.
Computational Toxicology (e.g., QSAR) Predicting the potential toxicity and adverse effects of M5A.Early risk assessment and prioritization of further toxicological testing.
Identifying the structural features of M5A that contribute to its toxicity.Informs the understanding of structure-toxicity relationships for synthetic cannabinoids.

Future Perspectives in Synthetic Cannabinoid Metabolite Research and Public Health Surveillance

The continuous emergence of new synthetic cannabinoids presents an ongoing challenge to public health and safety. Future research on metabolites like M5A will be critical for effective public health surveillance and response.

A key future direction is the establishment of comprehensive metabolite libraries for a wide range of synthetic cannabinoids. These libraries, containing analytical data for authenticated reference standards of metabolites like M5A, are essential for the accurate identification and quantification of these compounds in forensic and clinical samples.

The integration of data from various sources, including forensic laboratories, hospitals, and public health agencies, will be crucial for effective surveillance. Real-time data sharing and analysis can help to quickly identify trends in the use of new synthetic cannabinoids and their associated harms. The detection of specific metabolites like M5A in biological samples can serve as a reliable indicator of exposure to the parent compound, AB-CHMINACA. nih.gov

Furthermore, continued investment in the development of rapid and sensitive detection technologies will be vital. This includes the refinement of immunoassays and the advancement of biosensor technologies to enable on-site screening for synthetic cannabinoid metabolites. The development of non-targeted screening approaches using high-resolution mass spectrometry will also remain important for the detection of both known and unknown metabolites. nih.gov

Finally, international collaboration and information sharing among researchers, clinicians, and law enforcement agencies are paramount to staying ahead of the evolving landscape of novel psychoactive substances. By working together, the scientific community can develop the tools and knowledge necessary to mitigate the public health risks posed by synthetic cannabinoids and their metabolites.

Q & A

Q. What are best practices for handling M5A’s solubility and stability in experimental workflows?

  • Solubility : Prepare stock solutions in DMSO (30 mg/mL) or ethanol (30 mg/mL). Avoid aqueous buffers unless diluted with DMF:PBS (1:1, 0.5 mg/mL) to prevent precipitation .
  • Stability : Store aliquots at -80°C (6-month stability) and minimize freeze-thaw cycles. Use fresh working solutions for in vivo studies to maintain bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.